2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline
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Overview
Description
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with o-phenylenediamine to form 2-(4-methylphenyl)quinoxaline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Piperidine in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with mood-altering effects.
Uniqueness
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline stands out due to its unique combination of a quinoxaline core with a piperidine ring and a 4-methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBERMMZAMXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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